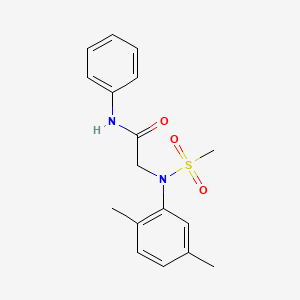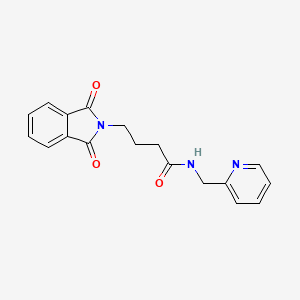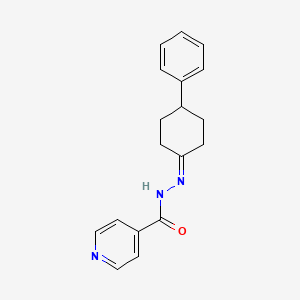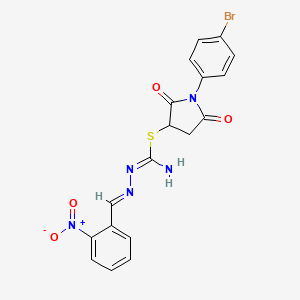![molecular formula C19H21N3S B5775750 N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound, also known as DIMPI, is a thiourea derivative that has been synthesized using a variety of methods. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. The inhibition of these enzymes and pathways leads to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cell growth. In the brain, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects. In the immune system, the compound modulates the immune response, leading to potential therapeutic applications for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has several advantages for lab experiments. The compound has been shown to be stable and easy to synthesize. Additionally, it has a high affinity for HDACs and PKC, making it a potential therapeutic agent for cancer and other diseases. However, one limitation of the compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One direction is to explore the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the compound's effects on other enzymes and signaling pathways to better understand its mechanism of action. Additionally, further research is needed to explore the compound's potential use in treating neurodegenerative diseases and autoimmune disorders.
Conclusion:
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound that has shown promise in various scientific research fields. The compound has been synthesized using various methods and has been shown to have potential applications in cancer research, neuroscience, and immunology. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to the induction of apoptosis and inhibition of cell growth. While the compound has several advantages for lab experiments, there are also limitations to its use. Future research directions include exploring the compound's potential use in combination with other drugs and studying its effects on other enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been achieved using various methods. One of the most common methods involves the reaction of 2,3-dimethylaniline and indole-3-ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-6-5-9-17(14(13)2)22-19(23)20-11-10-15-12-21-18-8-4-3-7-16(15)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTOJLXDMONSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)

![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)